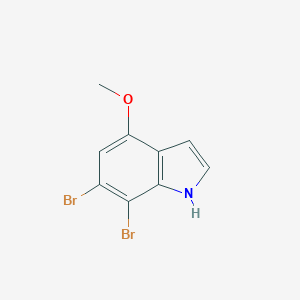

6,7-dibromo-4-methoxy-1H-indole

Description

Structure

3D Structure

Properties

IUPAC Name |

6,7-dibromo-4-methoxy-1H-indole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7Br2NO/c1-13-7-4-6(10)8(11)9-5(7)2-3-12-9/h2-4,12H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WTWQKKHLJQVITE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=C(C2=C1C=CN2)Br)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7Br2NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20438346 | |

| Record name | 6,7-dibromo-4-methoxy-1H-indole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20438346 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

304.97 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

158920-11-7 | |

| Record name | 6,7-dibromo-4-methoxy-1H-indole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20438346 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Technical Guide: Synthesis and Characterization of 6,7-Dibromo-4-methoxy-1H-indole

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Specific, experimentally validated synthesis protocols and complete characterization data for 6,7-dibromo-4-methoxy-1H-indole are not detailed in readily available scientific literature based on the conducted search. This compound is cited as CAS 158920-11-7 and is understood to be an intermediate in the total synthesis of the marine alkaloid (±)-dragmacidin, as reported by Jiang, B., et al. in the Journal of Organic Chemistry (1994). This guide, therefore, presents a plausible and illustrative synthetic pathway and characterization workflow based on established chemical principles for analogous indole derivatives. The provided protocols are representative and would require optimization.

Proposed Synthetic Pathway

The synthesis of this compound can be logically approached via a two-step sequence. The initial step involves the formation of the 4-methoxy-1H-indole core, followed by a regioselective dibromination of the benzene portion of the indole ring.

-

Step 1: Synthesis of 4-methoxy-1H-indole. A common and effective method for this is the Batcho-Leimgruber indole synthesis, starting from 2-methyl-3-nitroanisole. This reaction proceeds via a vinylogous nitroalkane intermediate which is then reductively cyclized.

-

Step 2: Dibromination. The resulting 4-methoxy-1H-indole is then subjected to electrophilic aromatic substitution using a brominating agent such as N-bromosuccinimide (NBS). The electron-donating methoxy group and the indole ring itself activate the benzene portion, directing the bromine atoms to the C6 and C7 positions.

Experimental Protocols (Illustrative)

Synthesis of 4-methoxy-1H-indole (Step 1)

This protocol is a representative example of the Batcho-Leimgruber indole synthesis.

Materials:

-

2-methyl-3-nitroanisole

-

N,N-Dimethylformamide dimethyl acetal (DMF-DMA)

-

Pyrrolidine

-

Dimethylformamide (DMF), anhydrous

-

Palladium on carbon (10% Pd/C) or Raney Nickel

-

Hydrazine hydrate or Hydrogen gas (H₂)

-

Methanol (MeOH)

-

Ethyl acetate (EtOAc)

-

Saturated sodium bicarbonate solution (NaHCO₃)

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Silica gel for column chromatography

Procedure:

-

A solution of 2-methyl-3-nitroanisole (1.0 eq) in anhydrous DMF is prepared in a round-bottom flask equipped with a reflux condenser under an inert atmosphere (e.g., Nitrogen).

-

Pyrrolidine (1.2 eq) and N,N-dimethylformamide dimethyl acetal (1.2 eq) are added to the solution.

-

The reaction mixture is heated to reflux (approx. 110-120 °C) for 2-4 hours. The progress of the reaction is monitored by Thin Layer Chromatography (TLC).

-

Upon completion, the mixture is cooled to room temperature, and the solvent is removed under reduced pressure to yield the crude enamine intermediate.

-

The crude enamine is dissolved in a suitable solvent such as methanol or a THF/methanol mixture.

-

A catalytic amount of 10% Pd/C or Raney Nickel is carefully added to the solution.

-

The mixture is either placed under a hydrogen atmosphere (balloon or Parr shaker) or treated with hydrazine hydrate (3-5 eq) portion-wise at room temperature. The reductive cyclization is often exothermic.

-

The reaction is stirred until TLC analysis indicates the complete consumption of the intermediate.

-

The catalyst is removed by filtration through a pad of Celite®, washing with methanol.

-

The filtrate is concentrated under reduced pressure. The residue is taken up in ethyl acetate and washed sequentially with water, saturated NaHCO₃ solution, and brine.

-

The organic layer is dried over anhydrous MgSO₄, filtered, and concentrated.

-

The crude product is purified by flash column chromatography on silica gel to afford 4-methoxy-1H-indole.

Synthesis of this compound (Step 2)

This protocol describes a representative electrophilic bromination.

Materials:

-

4-methoxy-1H-indole (1.0 eq)

-

N-Bromosuccinimide (NBS) (2.1 eq)

-

Acetonitrile (CH₃CN) or Dichloromethane (CH₂Cl₂), anhydrous

-

Saturated sodium thiosulfate solution (Na₂S₂O₃)

-

Saturated sodium bicarbonate solution (NaHCO₃)

-

Brine

-

Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

-

4-methoxy-1H-indole is dissolved in anhydrous acetonitrile or dichloromethane in a round-bottom flask protected from light.

-

The solution is cooled to 0 °C in an ice bath.

-

N-Bromosuccinimide (2.1 equivalents) is added portion-wise over 15-30 minutes, maintaining the temperature at 0 °C.

-

The reaction mixture is stirred at 0 °C for 1-2 hours, and then allowed to warm to room temperature, stirring for an additional 2-4 hours. Reaction progress is monitored by TLC.

-

Upon completion, the reaction is quenched by the addition of saturated aqueous sodium thiosulfate solution to consume any unreacted bromine.

-

The mixture is diluted with dichloromethane and washed with saturated NaHCO₃ solution and brine.

-

The organic layer is dried over anhydrous Na₂SO₄, filtered, and the solvent is removed under reduced pressure.

-

The crude product is purified by flash column chromatography or recrystallization to yield this compound.

Characterization Data

The following tables outline the data required for the complete characterization of the final product. Specific values are not available from the searched literature.

Physical and Chromatographic Data

| Parameter | Value |

| Molecular Formula | C₉H₇Br₂NO |

| Molecular Weight | 304.97 g/mol |

| Appearance | Data not available |

| Melting Point | Data not available |

| Yield | Data not available |

| TLC Rf | Data not available (Specify solvent system) |

Spectroscopic Data

Table 3.2.1: ¹H NMR Data Solvent: CDCl₃ or DMSO-d₆

| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Integration | Assignment |

|---|

| Data not available | | | | |

Table 3.2.2: ¹³C NMR Data Solvent: CDCl₃ or DMSO-d₆

| Chemical Shift (δ) ppm | Assignment |

|---|

| Data not available | |

Table 3.2.3: Mass Spectrometry Data

| Technique | Ionization Mode | [M+H]⁺ or [M]⁺ (m/z) |

|---|

| HRMS | ESI or EI | Calculated: valueFound: Data not available |

Visualization of Experimental Workflow

The following diagram illustrates the proposed logical workflow for the synthesis and characterization of this compound.

Caption: Proposed workflow for synthesis and characterization.

Technical Overview of 6,7-dibromo-4-methoxy-1H-indole: A Cursory Examination

For Researchers, Scientists, and Drug Development Professionals

This document provides a summary of the currently available information on the physicochemical properties of 6,7-dibromo-4-methoxy-1H-indole. It is important to note that publicly accessible, experimentally determined data for this specific compound is limited. Consequently, a comprehensive technical guide with detailed experimental protocols and in-depth analysis cannot be fully compiled at this time. The information presented herein is based on data aggregated from chemical suppliers and databases.

Molecular and Physicochemical Properties

A summary of the known identifiers and calculated physicochemical properties for this compound is presented below. These values are primarily derived from computational models and have not been experimentally verified in publicly available literature.

| Identifier | Value |

| IUPAC Name | This compound |

| CAS Number | 158920-11-7[1][2][3][4] |

| Molecular Formula | C₉H₇Br₂NO[2][3][4] |

| Molecular Weight | 304.97 g/mol [3][4] |

| Canonical SMILES | COC1=CC(=C(C2=C1C=CN2)Br)Br[3] |

| InChIKey | WTWQKKHLJQVITE-UHFFFAOYSA-N[3] |

| Computed Physicochemical Property | Value |

| logP (Octanol-Water Partition Coefficient) | 3.70150[3] |

| Polar Surface Area (PSA) | 25.02 Ų[3] |

Synthesis and Reactivity

While specific synthesis protocols for this compound are not detailed in the available literature, general synthetic routes for methoxy-activated indoles have been described.[5][6] These methods, such as the Fischer, Bischler, and Hemetsberger indole syntheses, often utilize substituted anilines and benzaldehydes as starting materials.[5] The presence of methoxy and bromo substituents on the indole ring suggests potential for further functionalization through cross-coupling reactions, which is a common strategy for building molecular complexity in drug discovery.[5]

Biological Activity and Signaling Pathways

There is currently no publicly available information regarding the biological activity or associated signaling pathways for this compound. Indole derivatives, as a class of compounds, are known to exhibit a wide range of biological activities and are present in many natural products and pharmaceuticals.[5][6] The specific biological profile of this dibrominated and methoxylated indole remains to be elucidated through future research.

Experimental Considerations

For researchers interested in this compound, the initial steps would involve its synthesis or acquisition, followed by a thorough experimental characterization of its physicochemical properties. A proposed workflow for such a characterization is outlined below.

This logical workflow illustrates the necessary steps from obtaining the compound to understanding its potential biological relevance. Each step would require specific and detailed experimental protocols that are currently not available for this particular molecule.

References

- 1. 158920-11-7|this compound|BLD Pharm [bldpharm.com]

- 2. 错误页 [amp.chemicalbook.com]

- 3. Page loading... [guidechem.com]

- 4. This compound - Amerigo Scientific [amerigoscientific.com]

- 5. soc.chim.it [soc.chim.it]

- 6. Synthesis of indole derivatives as prevalent moieties present in selected alkaloids - PMC [pmc.ncbi.nlm.nih.gov]

Spectroscopic Analysis of 6,7-dibromo-4-methoxy-1H-indole: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) data for the heterocyclic compound 6,7-dibromo-4-methoxy-1H-indole. Due to the limited availability of directly published experimental spectra for this specific molecule, this document presents a combination of reported data from the primary literature and predicted values based on established NMR principles and data from structurally analogous compounds. This guide is intended to serve as a valuable resource for researchers in synthetic chemistry, medicinal chemistry, and drug development who are working with or anticipate encountering this and related molecular scaffolds.

Core Data Presentation: ¹H and ¹³C NMR

The following tables summarize the reported ¹H and ¹³C NMR data for this compound. This data is essential for the structural verification and purity assessment of this compound.

Table 1: ¹H NMR Data for this compound

| Proton | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| H-1 | 8.32 | br s | - |

| H-2 | 7.19 | t | 2.8 |

| H-3 | 6.53 | dd | 2.8, 1.9 |

| H-5 | 6.81 | s | - |

| OCH₃ | 3.91 | s | - |

Table 2: ¹³C NMR Data for this compound

| Carbon | Chemical Shift (δ, ppm) |

| C-2 | 124.9 |

| C-3 | 100.2 |

| C-3a | 129.1 |

| C-4 | 151.2 |

| C-5 | 100.5 |

| C-6 | 115.8 |

| C-7 | 103.1 |

| C-7a | 135.0 |

| OCH₃ | 55.8 |

Experimental Protocols

The following section details a generalized methodology for the acquisition of ¹H and ¹³C NMR data for indole derivatives, based on standard laboratory practices.

Materials and Instrumentation:

-

Compound: this compound (5-10 mg)

-

NMR Solvent: Deuterated chloroform (CDCl₃) or Deuterated dimethyl sulfoxide (DMSO-d₆) (0.5-0.7 mL)

-

Internal Standard: Tetramethylsilane (TMS)

-

NMR Spectrometer: 400 MHz or higher field NMR spectrometer

Sample Preparation:

-

A sample of this compound (approximately 5-10 mg) is accurately weighed and dissolved in the chosen deuterated solvent (e.g., CDCl₃ or DMSO-d₆) within a standard 5 mm NMR tube.

-

Tetramethylsilane (TMS) is added as an internal standard for chemical shift referencing (δ = 0.00 ppm).

-

The sample is thoroughly mixed to ensure homogeneity.

¹H NMR Spectroscopy:

-

The prepared sample is placed in the NMR spectrometer.

-

A standard one-dimensional ¹H NMR spectrum is acquired at room temperature.

-

Typical acquisition parameters include a spectral width of 12-16 ppm, a sufficient number of scans to achieve a good signal-to-noise ratio, and a relaxation delay of 1-5 seconds.

-

The resulting Free Induction Decay (FID) is processed using Fourier transformation, and the spectrum is phased and baseline-corrected. Chemical shifts are reported in parts per million (ppm) relative to TMS.

¹³C NMR Spectroscopy:

-

Following the ¹H NMR acquisition, a one-dimensional proton-decoupled ¹³C NMR spectrum is recorded.

-

Typical acquisition parameters include a spectral width of 200-250 ppm, a larger number of scans compared to ¹H NMR to compensate for the lower natural abundance of the ¹³C isotope, and a relaxation delay of 2-10 seconds.

-

The spectrum is processed similarly to the ¹H NMR spectrum, and chemical shifts are reported in ppm relative to the solvent peak, which is then referenced to TMS.

Visualizations

The following diagrams illustrate the chemical structure of this compound and a generalized workflow for NMR data acquisition and analysis.

Caption: Molecular structure of this compound with atom numbering.

Caption: A generalized workflow for acquiring and processing NMR data.

Mass Spectrometry Analysis of 6,7-dibromo-4-methoxy-1H-indole: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the anticipated mass spectrometry analysis of 6,7-dibromo-4-methoxy-1H-indole. Due to the limited availability of direct experimental data for this specific compound in publicly accessible literature, this document outlines the predicted mass spectral characteristics and a suitable analytical workflow based on established principles of mass spectrometry for halogenated and indole-containing molecules.

Predicted Mass Spectral Data

The accurate mass and isotopic distribution are fundamental parameters in mass spectrometry for compound identification. For this compound (C₉H₇Br₂NO), the following data are predicted.

Table 1: Predicted Molecular Ion Data for C₉H₇Br₂NO

| Parameter | Value |

| Chemical Formula | C₉H₇Br₂NO |

| Exact Mass (Monoisotopic) | 318.8945 g/mol |

| Molecular Weight (Average) | 320.98 g/mol |

| Nominal Mass | 319 g/mol |

The presence of two bromine atoms will result in a characteristic isotopic pattern for the molecular ion peak. Bromine has two stable isotopes, ⁷⁹Br (50.69% abundance) and ⁸¹Br (49.31% abundance). This leads to a distinctive M, M+2, and M+4 isotopic cluster.

Table 2: Predicted Isotopic Distribution for the Molecular Ion Cluster

| Ion | m/z (Monoisotopic) | Relative Abundance (%) |

| [M]⁺ (C₉H₇⁷⁹Br₂NO)⁺ | 318.8945 | 51.4 |

| [M+2]⁺ (C₉H₇⁷⁹Br⁸¹BrNO)⁺ | 320.8925 | 100.0 |

| [M+4]⁺ (C₉H₇⁸¹Br₂NO)⁺ | 322.8904 | 48.6 |

Experimental Protocol for Mass Spectrometry Analysis

A general workflow for the mass spectrometric analysis of this compound is outlined below. This protocol is a starting point and may require optimization based on the specific instrumentation and experimental goals.

Sample Preparation

-

Dissolution: Dissolve an accurately weighed sample of this compound in a suitable solvent such as methanol, acetonitrile, or a mixture thereof.

-

Concentration: Prepare a stock solution (e.g., 1 mg/mL).

-

Working Solution: Dilute the stock solution to a final concentration suitable for the mass spectrometer being used, typically in the range of 1-10 µg/mL for electrospray ionization (ESI) or direct infusion.

Instrumentation and Conditions

-

Ionization Mode: Electrospray ionization (ESI) in positive ion mode is generally suitable for indole compounds. Electron ionization (EI) can also be used, particularly with gas chromatography (GC-MS) if the compound is sufficiently volatile and thermally stable.

-

Mass Analyzer: A high-resolution mass spectrometer, such as a Quadrupole Time-of-Flight (Q-TOF) or Orbitrap instrument, is recommended to obtain accurate mass measurements for elemental composition determination.

-

MS Scan Mode: Acquire full scan mass spectra over a relevant m/z range (e.g., m/z 50-500) to identify the molecular ion cluster.

-

MS/MS Fragmentation: Perform tandem mass spectrometry (MS/MS) on the precursor ions of the molecular ion cluster (e.g., m/z 319, 321, 323 for nominal mass) to elucidate the fragmentation pathways. Collision-induced dissociation (CID) is a common fragmentation technique.

Predicted Fragmentation Pathway

The fragmentation of this compound is expected to proceed through several key pathways, including the loss of the methoxy group, bromine atoms, and cleavage of the indole ring. Mass spectral studies of similar indole derivatives suggest that fragmentation is often initiated at the substituent groups.[1][2]

Table 3: Predicted Major Fragment Ions

| m/z (Nominal) | Proposed Formula | Description of Loss |

| 304/306/308 | C₈H₄Br₂NO⁺ | Loss of a methyl radical (•CH₃) from the methoxy group. |

| 276/278/280 | C₇H₄Br₂N⁺ | Subsequent loss of carbon monoxide (CO) from the [M - CH₃]⁺ ion. |

| 240/242 | C₉H₇BrNO⁺ | Loss of a bromine radical (•Br). |

| 212/214 | C₈H₇BrN⁺ | Subsequent loss of carbon monoxide (CO) from the [M - Br]⁺ ion. |

| 160 | C₉H₆N⁺ | Loss of a bromine radical followed by the loss of HBr. |

Data Interpretation and Structure Elucidation

-

Molecular Ion Confirmation: The primary step is to identify the characteristic isotopic cluster with peaks at approximately m/z 319, 321, and 323, with relative intensities of roughly 1:2:1, which is a clear indicator of a dibrominated compound.[3][4] The accurate mass measurement of these peaks should be within 5 ppm of the calculated values for C₉H₇Br₂NO.

-

Fragmentation Analysis: The fragmentation pattern obtained from MS/MS experiments should be analyzed to identify the neutral losses corresponding to the predicted fragments. The presence of fragments resulting from the loss of a methyl radical (15 Da), carbon monoxide (28 Da), and a bromine radical (79/81 Da) will provide strong evidence for the structure.

-

Comparison with Databases: While direct matches may be unavailable, comparing the obtained spectrum with the spectra of structurally related compounds in databases can provide additional confidence in the identification.

This guide provides a predictive framework for the mass spectrometric analysis of this compound. Experimental verification is essential to confirm these predictions and to fully characterize the compound.

References

Crystal Structure of 6,7-dibromo-4-methoxy-1H-indole: A Technical Overview

Despite its relevance as a potential building block in medicinal chemistry and materials science, a definitive crystal structure for 6,7-dibromo-4-methoxy-1H-indole has not been reported in publicly accessible crystallographic databases. This technical guide consolidates the available chemical data and provides a framework for its synthesis and potential crystallographic analysis based on established methodologies for related indole derivatives.

Chemical and Physical Properties

This compound is a halogenated, methoxy-substituted indole. The presence of two bromine atoms and a methoxy group on the indole scaffold significantly influences its electronic properties, reactivity, and potential biological activity. A summary of its basic properties is provided in Table 1.

| Property | Value | Source |

| CAS Number | 158920-11-7 | [1] |

| Molecular Formula | C₉H₇Br₂NO | [1] |

| Molecular Weight | 304.97 g/mol | [1] |

| Canonical SMILES | COC1=CC(=C(C2=C1C=CN2)Br)Br | [1] |

| InChIKey | WTWQKKHLJQVITE-UHFFFAOYSA-N | [1] |

Synthesis and Crystallization

Synthetic Approach

A plausible synthetic workflow for obtaining this compound is outlined below. This generalized pathway is based on common organic synthesis techniques for indole derivatives.

Caption: Generalized synthetic workflow for this compound.

Proposed Crystallization Protocol

As no specific crystallization protocol for this compound has been published, a general approach for the crystallization of small organic molecules is recommended. The choice of solvent is critical and can be determined through small-scale solubility tests.

Materials:

-

Purified this compound

-

A selection of solvents of varying polarity (e.g., hexane, ethyl acetate, dichloromethane, methanol, acetone)

-

Small vials or test tubes

-

Heating apparatus (if required for dissolution)

-

Filtration apparatus

Methodology:

-

Solvent Screening: Test the solubility of a small amount of the compound in various solvents at room temperature and with gentle heating. An ideal crystallization solvent will dissolve the compound when hot but show limited solubility at room temperature or upon cooling.

-

Dissolution: Dissolve the purified compound in a minimal amount of the chosen hot solvent to create a saturated or near-saturated solution.

-

Slow Cooling: Allow the solution to cool slowly to room temperature. Slow cooling promotes the formation of larger, higher-quality crystals. Further cooling in a refrigerator or freezer may be necessary to induce crystallization.

-

Evaporation: If slow cooling does not yield crystals, slow evaporation of the solvent at room temperature in a loosely covered container can be attempted.

-

Vapor Diffusion: Another technique involves dissolving the compound in a solvent in which it is soluble and placing this solution in a sealed container with a second "anti-solvent" in which the compound is insoluble. The slow diffusion of the anti-solvent vapors into the solution can induce crystallization.

-

Crystal Harvesting: Once crystals have formed, they can be isolated by filtration, washed with a small amount of cold solvent, and dried under vacuum.

The following diagram illustrates the decision-making process for selecting a crystallization method.

Caption: Decision workflow for selecting a crystallization method.

Prospective Crystallographic Analysis

Should single crystals of sufficient quality be obtained, X-ray diffraction analysis would be the definitive method to determine the crystal structure. This analysis would provide precise data on unit cell dimensions, space group, atomic coordinates, bond lengths, bond angles, and torsion angles. This information is crucial for understanding the molecule's three-dimensional conformation and the nature of its intermolecular interactions in the solid state.

Signaling Pathways and Logical Relationships

Currently, there is no published research detailing the involvement of this compound in any specific biological signaling pathways. As a substituted indole, it could potentially interact with a variety of biological targets, as the indole scaffold is a common motif in many biologically active compounds. Further research would be required to elucidate any such interactions.

Conclusion

While this compound is a known chemical entity, its crystal structure remains undetermined. This guide has provided a summary of its known properties and outlined established protocols for its synthesis and crystallization. The determination of its crystal structure through X-ray crystallography would be a valuable contribution to the fields of chemical crystallography, drug discovery, and materials science, providing insights into its solid-state conformation and packing, which are fundamental to its physical and biological properties. Researchers are encouraged to pursue the crystallization and structural analysis of this compound to fill this gap in the scientific literature.

References

Solubility of 6,7-dibromo-4-methoxy-1H-indole in common organic solvents

An In-depth Technical Guide on the Solubility of 6,7-dibromo-4-methoxy-1H-indole

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of this compound in common organic solvents. Understanding the solubility of this compound is crucial for its handling, formulation, and application in various research and development settings. This document outlines the theoretical solubility profile based on its chemical structure, presents a standardized experimental protocol for accurate solubility determination, and includes a structured table for recording empirical data.

Predicted Solubility Profile

This compound is a halogenated and methoxylated derivative of indole. The presence of two bromine atoms significantly increases the molecular weight and hydrophobicity of the molecule, which is expected to decrease its solubility in polar solvents. Conversely, the methoxy group may slightly enhance interactions with certain polar organic solvents. The indole ring system itself possesses both a polar N-H group capable of hydrogen bonding and a nonpolar aromatic character.

Based on these structural features, it is anticipated that this compound will exhibit low solubility in highly polar solvents like water and higher solubility in nonpolar to moderately polar aprotic organic solvents. Its solubility is likely to be significant in chlorinated solvents and ethers.

Quantitative Solubility Data

The following table provides a structured format for the presentation of experimentally determined solubility data for this compound in a selection of common organic solvents at a standardized temperature.

| Solvent | Classification | Formula | Molar Mass ( g/mol ) | Boiling Point (°C) | Solubility (mg/mL at 25°C) |

| Nonpolar Aprotic | |||||

| Hexane | Alkane | C₆H₁₄ | 86.18 | 69 | Data not available |

| Toluene | Aromatic | C₇H₈ | 92.14 | 111 | Data not available |

| Polar Aprotic | |||||

| Dichloromethane | Halogenated | CH₂Cl₂ | 84.93 | 40 | Data not available |

| Diethyl Ether | Ether | (C₂H₅)₂O | 74.12 | 34.6 | Data not available |

| Tetrahydrofuran | Ether | C₄H₈O | 72.11 | 66 | Data not available |

| Ethyl Acetate | Ester | C₄H₈O₂ | 88.11 | 77 | Data not available |

| Acetone | Ketone | C₃H₆O | 58.08 | 56 | Data not available |

| Acetonitrile | Nitrile | C₂H₃N | 41.05 | 82 | Data not available |

| Dimethylformamide | Amide | C₃H₇NO | 73.09 | 153 | Data not available |

| Dimethyl Sulfoxide | Sulfoxide | C₂H₆OS | 78.13 | 189 | Data not available |

| Polar Protic | |||||

| Methanol | Alcohol | CH₄O | 32.04 | 65 | Data not available |

| Ethanol | Alcohol | C₂H₆O | 46.07 | 78 | Data not available |

| Isopropanol | Alcohol | C₃H₈O | 60.10 | 82 | Data not available |

| Water | - | H₂O | 18.02 | 100 | Data not available |

Experimental Protocol for Solubility Determination

The following is a detailed methodology for the experimental determination of the solubility of this compound using the shake-flask method, a widely accepted technique for solubility measurement.

1. Materials and Equipment:

-

This compound (high purity)

-

Selected organic solvents (analytical grade or higher)

-

Analytical balance

-

Thermostatically controlled shaker or incubator

-

Vials with screw caps

-

Syringe filters (e.g., 0.22 µm PTFE)

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis)

-

Volumetric flasks and pipettes

2. Procedure:

-

Preparation of Supersaturated Solutions: Add an excess amount of this compound to a known volume of each selected solvent in separate vials. The presence of undissolved solid is essential to ensure a saturated solution at equilibrium.

-

Equilibration: Securely cap the vials and place them in a shaker or incubator set to a constant temperature (e.g., 25°C). Agitate the samples for a sufficient period (typically 24-48 hours) to allow the system to reach thermodynamic equilibrium.

-

Phase Separation: After equilibration, cease agitation and allow the vials to rest at the same constant temperature for a period to permit the undissolved solid to settle.

-

Sample Collection and Filtration: Carefully withdraw an aliquot of the clear supernatant using a syringe. Immediately filter the aliquot through a syringe filter into a clean vial to remove any particulate matter.

-

Sample Dilution: Accurately dilute the filtered saturated solution with a suitable solvent to a concentration that falls within the linear range of the analytical method (e.g., HPLC).

-

Quantitative Analysis: Analyze the concentration of the diluted sample using a validated HPLC method. A calibration curve prepared with known concentrations of this compound should be used for accurate quantification.

-

Calculation of Solubility: Calculate the solubility of the compound in the original solvent by multiplying the measured concentration by the dilution factor.

Visualizations

The following diagrams illustrate the logical relationships in solubility and the experimental workflow for its determination.

Caption: Factors influencing the solubility of the target compound.

Caption: Experimental workflow for solubility determination.

The Discovery, Isolation, and Characterization of Substituted Methoxyindoles: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Substituted methoxyindoles represent a significant class of heterocyclic compounds with profound implications in pharmacology and neuroscience. The indole scaffold, a bicyclic aromatic structure containing a pyrrole ring fused to a benzene ring, is a common motif in a vast array of biologically active natural products and synthetic molecules. The introduction of a methoxy group (-OCH₃) at various positions on the indole ring, along with other substitutions, gives rise to a diverse family of compounds with a wide spectrum of pharmacological activities.

This technical guide provides an in-depth exploration of the discovery, isolation, synthesis, characterization, and biological evaluation of substituted methoxyindoles. It is designed to serve as a comprehensive resource for researchers and professionals involved in drug discovery and development, offering detailed experimental protocols, quantitative data for comparative analysis, and visualizations of key pathways and workflows.

The journey of methoxyindoles began with the groundbreaking discovery of serotonin (5-hydroxytryptamine) in the 1930s by Italian scientist Vittorio Erspamer, who initially named it "enteramine" after isolating it from enterochromaffin cells of the gastrointestinal tract.[1] Later, in 1948, Maurice M. Rapport, Arda Green, and Irvine Page at the Cleveland Clinic isolated a vasoconstrictor substance from blood serum, which they named "serotonin."[2] The structure of serotonin was confirmed in 1951.[3] This discovery laid the foundation for understanding the crucial role of indoleamines in physiology and pharmacology.

Another pivotal moment was the isolation and characterization of melatonin (N-acetyl-5-methoxytryptamine) from bovine pineal glands by Aaron B. Lerner and his colleagues at Yale University in 1958.[4] This discovery unveiled the significance of methoxyindoles in regulating circadian rhythms and other physiological processes.

Since these initial discoveries, a plethora of naturally occurring and synthetic substituted methoxyindoles have been identified, each with unique biological profiles. This guide will delve into the methodologies used to uncover and harness the potential of these fascinating molecules.

I. Discovery and Isolation of Substituted Methoxyindoles from Natural Sources

The initial discovery of many bioactive methoxyindoles stemmed from their isolation from natural sources, including plants, animals, and fungi. These natural products have served as lead compounds for the development of numerous drugs.

A. General Isolation Workflow

The isolation of substituted methoxyindoles from natural sources typically follows a multi-step process designed to extract and purify the target compounds from a complex biological matrix.

B. Detailed Experimental Protocol: Isolation of 5-Methoxy-N,N-dimethyltryptamine (5-MeO-DMT) from Phalaris arundinacea (Reed Canary Grass)

Phalaris arundinacea is a known source of various indole alkaloids, including 5-MeO-DMT. The following protocol is a representative example of an acid-base extraction procedure.

1. Sample Preparation:

-

Harvest and freeze-dry 100 g of Phalaris arundinacea grass.

-

Grind the dried plant material into a fine powder.

2. Extraction:

-

Suspend the powdered plant material in 1 L of methanol containing 1% ammonium hydroxide.

-

Stir the mixture for 24 hours at room temperature.

-

Filter the mixture and collect the methanol extract.

-

Evaporate the methanol under reduced pressure to obtain a crude residue.[3]

3. Acid-Base Extraction:

-

Dissolve the crude residue in 100 mL of 0.1 N hydrochloric acid.

-

Wash the acidic solution with three 50 mL portions of a nonpolar solvent like hexane or naphtha to remove fats and chlorophyll. Discard the organic layers.

-

Basify the aqueous solution to a pH of 9-10 by the slow addition of a saturated sodium carbonate solution.

-

Extract the basic aqueous solution with three 50 mL portions of dichloromethane or chloroform.[3]

-

Combine the organic extracts and dry over anhydrous sodium sulfate.

4. Purification:

-

Evaporate the organic solvent to yield the crude alkaloid extract.

-

Further purification can be achieved by preparative thin-layer chromatography (TLC) or column chromatography on silica gel, using a solvent system such as chloroform:methanol (15:1).[5]

-

Alternatively, the crude extract can be subjected to preparative High-Performance Liquid Chromatography (HPLC) for high-purity isolation.[6][7]

II. Synthesis of Substituted Methoxyindoles

A. General Synthesis Workflow

The synthesis of a target methoxyindole derivative typically involves the construction of the indole core followed by functional group manipulations, or the modification of a pre-existing indole scaffold.

B. Detailed Experimental Protocol: Synthesis of N-Acetyl-5-methoxytryptamine (Melatonin)

This protocol describes a common synthetic route to melatonin starting from 5-hydroxytryptamine hydrochloride.

Step 1: N-Acetylation of 5-Hydroxytryptamine

-

Under a nitrogen atmosphere, add 120 mL of anhydrous dichloromethane to a 2 L three-necked flask.

-

With stirring, add 21.25 g of 5-hydroxytryptamine hydrochloride.

-

Cool the mixture in a circulating cold water bath to 0-10 °C.

-

Slowly add 30.3 g of triethylamine.

-

Dropwise, add 17.2 g of acetyl chloride over 30 minutes, maintaining the temperature between 15-20 °C.

-

After the addition is complete, stir the reaction mixture for 1.5 hours.

-

Neutralize the reaction mixture to a pH of 8.5-9 with a 20% sodium hydroxide solution.

-

Wash the organic layer with water until neutral to obtain an N-acetyl-5-hydroxytryptamine solution in dichloromethane.[8]

Step 2: O-Methylation of N-Acetyl-5-hydroxytryptamine

-

To the N-acetyl-5-hydroxytryptamine solution from Step 1, add a 20% sodium hydroxide solution to adjust the pH to 11-11.5, while maintaining the temperature at 20-25 °C.

-

Dropwise, add 20.2 g of dimethyl sulfate over 30 minutes, keeping the temperature at 20-25 °C.

-

Stir the reaction for 1.5 hours after the addition is complete.

-

Neutralize the reaction mixture to a pH of 7.5 with 50% sulfuric acid.

-

Wash the dichloromethane phase three times with 120 mL of water each time.

-

Remove the dichloromethane solvent under reduced pressure (vacuum at -0.09 to -0.095 MPa) with a water bath temperature of 40-50 °C to yield melatonin.[8]

Purification:

-

The crude melatonin can be purified by recrystallization from a suitable solvent such as benzene to yield a white crystalline product.[9]

III. Purification and Characterization

The purification and structural elucidation of synthesized or isolated methoxyindoles are critical steps to ensure the identity and purity of the compounds before biological evaluation.

A. Purification by Preparative High-Performance Liquid Chromatography (Prep-HPLC)

Prep-HPLC is a powerful technique for the isolation and purification of individual compounds from complex mixtures with high resolution and purity.

General Protocol for Preparative HPLC of Indole Alkaloids:

-

Method Development (Analytical Scale):

-

Develop an analytical HPLC method using a C18 column (e.g., 4.6 x 150 mm) to achieve good separation of the target methoxyindole from impurities.

-

A typical mobile phase consists of a gradient of methanol or acetonitrile and water, often with an additive like acetic acid or formic acid to improve peak shape. For example, a gradient of 40% to 75% methanol in 0.1% aqueous acetic acid over 45 minutes can be used.[7]

-

The detection wavelength is typically set at 254 nm.[6]

-

-

Scale-Up to Preparative Scale:

-

Based on the analytical method, scale up the separation to a preparative column (e.g., 9.6 x 250 mm or larger).

-

The flow rate is increased proportionally to the column dimensions (e.g., 2.0 mL/min for a 9.6 mm ID column).[7]

-

The injection volume and sample concentration are maximized without compromising resolution.

-

-

Fraction Collection:

-

Collect fractions corresponding to the peak of the target compound.

-

Analyze the collected fractions by analytical HPLC to confirm purity.

-

Pool the pure fractions and remove the solvent under reduced pressure.

-

B. Characterization by Spectroscopic Methods

1. Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR spectroscopy is an indispensable tool for the structural elucidation of organic molecules. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of the atoms in the molecule.

-

¹H NMR: Provides information on the number of different types of protons, their chemical environment, and their connectivity through spin-spin coupling.

-

¹³C NMR: Provides information on the number of different types of carbon atoms and their chemical environment.

Table 1: Representative ¹H and ¹³C NMR Data for Selected Methoxyindoles

| Compound | Solvent | ¹H NMR (δ, ppm) | ¹³C NMR (δ, ppm) |

| 6-Methoxyindole | CDCl₃ | 7.85 (s, 1H), 7.05-7.02 (t, 1H), 6.94-6.93 (d, 1H), 6.51-6.50 (d, 1H), 6.31 (s, 1H), 3.94 (s, 3H), 2.44 (s, 3H) | 152.5, 137.3, 133.4, 121.6, 119.3, 103.8, 99.7, 97.5, 55.3, 14.1 |

| 5-Methoxytryptamine | D₂O | 7.47 (d, 1H), 7.32 (s, 1H), 7.22 (d, 1H), 6.95 (dd, 1H), 3.89 (s, 3H), 3.31 (t, 2H), 3.13 (t, 2H) | Not readily available |

| N-Methyl-5-methoxytryptamine | d₆-DMSO | 10.6 (s, 1H, NH), 7.15 (d, 1H, J=8.5 Hz, H-7), 7.05 (s, 1H, H-2), 6.9 (s, 1H, H-4), 6.6 (dd, 1H, J=8.5, 2.2 Hz, H-6), 3.7 (s, 3H, OCH₃), 2.8 (m, 4H, CH₂CH₂), 2.3 (s, 3H, NCH₃) | Not readily available |

2. Mass Spectrometry (MS): Mass spectrometry provides information about the molecular weight and elemental composition of a compound. High-resolution mass spectrometry (HRMS) can determine the exact mass with high precision, allowing for the determination of the molecular formula. Fragmentation patterns observed in the mass spectrum can provide valuable structural information.

IV. Biological Activity and Signaling Pathways

Substituted methoxyindoles exert their biological effects by interacting with various molecular targets, most notably G-protein coupled receptors (GPCRs) such as serotonin and melatonin receptors.

A. Quantitative Biological Data

The biological activity of substituted methoxyindoles is often quantified by determining their binding affinity (Ki) or functional potency (IC₅₀ or EC₅₀) at specific receptors.

Table 2: Binding Affinities (Ki, nM) of Selected Methoxyindoles and Related Compounds at Serotonin (5-HT) Receptor Subtypes

| Compound | 5-HT₁ₐ | 5-HT₂ₐ | 5-HT₂C |

| Serotonin (5-HT) | 1.3 | 12 | 5.0 |

| 5-Methoxytryptamine | 1.2 | 4.3 | 11 |

| 5-MeO-DMT | 3.0 | 61 | 100 |

| Melatonin | >10,000 | >10,000 | >10,000 |

| Geissoschizine methyl ether | 116 | 134 | 148 |

Data compiled from various sources.[10][11]

Table 3: Functional Potencies (IC₅₀/EC₅₀, nM) of Selected Compounds at Serotonin Receptors

| Compound | Receptor | Assay | Potency (nM) |

| 5-Methoxytryptamine | 5-HT₂ₐ | Ca²⁺ flux | 0.503 |

| 5-MeO-DMT | 5-HT₂ₐ | Ca²⁺ flux | 2.5 |

| Geissoschizine methyl ether | 5-HT₁ₐ | Agonist activity | - |

| Geissoschizine methyl ether | 5-HT₂ₐ | Antagonist activity | - |

Data compiled from various sources.[11][12]

B. Signaling Pathways

1. Melatonin Receptor Signaling: Melatonin primarily acts through two high-affinity GPCRs, MT₁ and MT₂. These receptors are coupled to inhibitory G-proteins (Gi), which, upon activation, inhibit adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels.

2. Serotonin Receptor Signaling: Substituted methoxyindoles, particularly tryptamine derivatives, often exhibit high affinity for various serotonin receptor subtypes. The 5-HT₂ₐ receptor, a Gq-coupled GPCR, is a primary target for many psychedelic tryptamines. Activation of the 5-HT₂ₐ receptor leads to the activation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP₂) into inositol trisphosphate (IP₃) and diacylglycerol (DAG). These second messengers lead to an increase in intracellular calcium and activation of protein kinase C (PKC).

Conclusion

The field of substituted methoxyindoles continues to be a fertile ground for drug discovery and neuroscientific research. From their origins in the isolation of serotonin and melatonin to the rational design and synthesis of novel ligands with tailored pharmacological profiles, these compounds have significantly advanced our understanding of complex biological systems. This technical guide has provided a comprehensive overview of the key methodologies involved in the discovery, isolation, synthesis, and characterization of substituted methoxyindoles. The detailed protocols, tabulated quantitative data, and visualized pathways are intended to empower researchers to further explore the vast potential of this remarkable class of molecules. As analytical techniques become more sensitive and synthetic methodologies more sophisticated, the future of methoxyindole research promises even more exciting discoveries with the potential to address a wide range of therapeutic needs.

References

- 1. Synthesis and structure-affinity relationships of novel small molecule natural product derivatives capable of discriminating between serotonin 5-HT1A, 5-HT2A, 5-HT2C receptor subtypes - PMC [pmc.ncbi.nlm.nih.gov]

- 2. lcms.cz [lcms.cz]

- 3. cdnsciencepub.com [cdnsciencepub.com]

- 4. EP3753923A1 - Recrystallisation of 5-methoxy-n,n-dimethyltryptamine (5-meo-dmt) in methyl tert.-butyl ether (mtbe) without adding an anti-solvent - Google Patents [patents.google.com]

- 5. scribd.com [scribd.com]

- 6. [Separation and preparation of indole alkaloids in Lycorma delicatula White. by HPLC] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Preparative Separation of Monoterpenoid Indole Alkaloid Epimers from Ervatamia yunnanensis Tsiang by pH-Zone-Refining Counter-Current Chromatography Combined with Preparative High-Performance Liquid Chromatography - PMC [pmc.ncbi.nlm.nih.gov]

- 8. CN113788780B - Synthesis method of N-acetyl-5-methoxy tryptamine - Google Patents [patents.google.com]

- 9. EP0330625B1 - Total synthesis method for making an indole structure derivative product class, of the triptamine type, in particular, melatonin or N-acetyl-5-methoxytriptamine type, having a high purity degree and easily soluble, for therapeutic use against acquired immuno-deficiency syndromes - Google Patents [patents.google.com]

- 10. acnp.org [acnp.org]

- 11. Serotonin Receptor Binding Characteristics of Geissoschizine Methyl Ether, an Indole Alkaloid in Uncaria Hook - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. 5-Methoxytryptamine - Wikipedia [en.wikipedia.org]

The Biological Potential of Marine-Derived Halogenated Indoles: A Technical Guide for Researchers and Drug Development Professionals

December 2025

Abstract

The marine environment is a vast and largely untapped reservoir of chemical diversity, offering a promising frontier for the discovery of novel therapeutic agents. Among the myriad of marine natural products, halogenated indoles represent a particularly intriguing class of compounds, demonstrating a broad spectrum of potent biological activities. This in-depth technical guide provides a comprehensive overview of the biological potential of marine-derived halogenated indoles, with a focus on their anticancer, antimicrobial, antiviral, and neuroprotective properties, as well as their role as enzyme inhibitors. This document is intended for researchers, scientists, and drug development professionals, offering a detailed summary of quantitative data, experimental methodologies, and insights into the underlying mechanisms of action through the visualization of key signaling pathways and experimental workflows.

Introduction

The indole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous natural and synthetic bioactive compounds.[1] The addition of halogen atoms (bromine, chlorine, iodine) to the indole ring, a common feature of marine secondary metabolites, often enhances the biological activity and specificity of these molecules.[2] Marine organisms, including sponges, tunicates, algae, and marine-derived fungi and bacteria, are prolific producers of these unique halogenated indoles.[3][4] These compounds have been shown to interact with a variety of biological targets, modulating key cellular processes and exhibiting significant therapeutic potential. This guide will delve into the core biological activities of these compounds, presenting curated data and detailed experimental approaches to facilitate further research and development in this exciting field.

Biological Activities of Marine-Derived Halogenated Indoles

Marine-derived halogenated indoles exhibit a wide array of pharmacological activities. The following sections summarize their potential in several key therapeutic areas, with quantitative data presented in structured tables for ease of comparison.

Anticancer Activity

Halogenated indoles from marine sources have demonstrated significant cytotoxic and antiproliferative effects against a variety of cancer cell lines.[5][6] Their mechanisms of action are diverse and can include the inhibition of key enzymes involved in cell cycle progression and the induction of apoptosis.[7]

| Compound Name | Marine Source | Cancer Cell Line | Activity Metric | Value | Reference(s) |

| Topsentin B1 | Sponge (Spongosorites sp.) | P388 (Murine Leukemia) | IC50 | 4.1 ± 1.4 µM | [5] |

| HL-60 (Human Promyelocytic Leukemia) | IC50 | 15.7 ± 4.3 µM | [5] | ||

| Dragmacidin G | Sponge (Spongosorites sp.) | PANC-1 (Pancreatic) | IC50 | 18 ± 0.4 µM | [5] |

| MIA PaCa-2 (Pancreatic) | IC50 | 26 ± 1.4 µM | [5] | ||

| BxPC-3 (Pancreatic) | IC50 | 14 ± 1.4 µM | [5] | ||

| ASPC-1 (Pancreatic) | IC50 | 27 ± 0.8 µM | [5] | ||

| HeLa (Cervical) | IC50 | 4.2 µM | [5] | ||

| Dragmacidin H | Sponge (Spongosorites sp.) | HeLa (Cervical) | IC50 | 4.6 µM | [5] |

| 2,5-bisindolyl-1,3,4-oxadiazole (analogue 27) | Synthetic (Marine-inspired) | MCF-7 (Breast) | IC50 | 1.8 ± 0.9 µM | [5] |

| HeLa (Cervical) | IC50 | 9.23 ± 0.58 µM | [5] | ||

| 2,5-bisindolyl-1,3,4-oxadiazole (analogue 29) | Synthetic (Marine-inspired) | MCF-7 (Breast) | IC50 | 2.6 ± 0.89 µM | [5] |

| HeLa (Cervical) | IC50 | 6.34 ± 0.56 µM | [5] | ||

| A549 (Lung) | IC50 | 3.3 ± 0.85 µM | [5] | ||

| Nortopsentin C | Sponge | P338 (Murine Leukemia) | IC50 | 1.7 µg/mL | [5] |

| Bis(indolyl)hydrazide-hydrazone (analogue 5b) | Synthetic (Marine-inspired) | DU145 (Prostate) | IC50 | 1-8.7 µM | [8] |

| LnCaP (Prostate) | IC50 | 1-8.7 µM | [8] | ||

| MCF (Breast) | IC50 | 1-8.7 µM | [8] | ||

| MDA-MB-231 (Breast) | IC50 | 1-8.7 µM | [8] | ||

| PaCa2 (Pancreatic) | IC50 | 1-8.7 µM | [8] | ||

| 4a (Isogranulatimide analogue) | Synthetic (Marine-inspired) | A549, U373, LoVo, HS683, OE21 | IC50 | 0.2-8 µM | [8] |

| 9a (Isogranulatimide analogue) | Synthetic (Marine-inspired) | A549, U373, LoVo, PC-3, B16F10 | IC50 | 2-9 µM | [8] |

Antimicrobial Activity

The rise of antibiotic-resistant pathogens necessitates the discovery of novel antimicrobial agents. Marine halogenated indoles have shown potent activity against a range of bacteria and fungi, including drug-resistant strains.[9][10]

| Compound Name | Marine Source | Target Organism | Activity Metric | Value | Reference(s) |

| 4,6-dibromoindole | Synthetic (Marine-inspired) | Candida albicans | MIC | 25 µg/mL | [11] |

| Non-albicans Candida spp. | MIC | 10-50 µg/mL | [11] | ||

| 5-bromo-4-chloroindole | Synthetic (Marine-inspired) | Candida albicans | MIC | 25 µg/mL | [11] |

| Non-albicans Candida spp. | MIC | 10-50 µg/mL | [11] | ||

| 4-bromo-6-chloroindole | Synthetic (Marine-inspired) | Staphylococcus aureus | MIC | 30 µg/mL | [9] |

| 6-bromo-4-iodoindole | Synthetic (Marine-inspired) | Staphylococcus aureus | MIC | 20 µg/mL | [9] |

| Dichlorinated alkaloid 4 | Synthetic (Marine-inspired) | Staphylococcus aureus (sensitive) | MIC | 4 µg/mL | [10] |

| Staphylococcus aureus (resistant) | MIC | 8 µg/mL | [10] | ||

| Indolomethyl pyrazino[1,2-b]quinazoline-3,6-dione (analogue 26) | Synthetic (Marine-inspired) | Staphylococcus aureus ATCC 29213 | MIC | 4 µg/mL | [10] |

| Methicillin-resistant S. aureus (MRSA) | MIC | 8 µg/mL | [10] | ||

| Indolomethyl pyrazino[1,2-b]quinazoline-3,6-dione (analogue 27) | Synthetic (Marine-inspired) | Staphylococcus aureus ATCC 29213 | MIC | 4 µg/mL | [10] |

| Methicillin-resistant S. aureus (MRSA) | MIC | 8 µg/mL | [10] | ||

| Asperthin A | Marine Fungus | Xanthomonas oryzae pv. oryzae | MIC | 50 µg/mL | [3] |

| Xanthomonas oryzae pv. oryzicola | MIC | 12.5 µg/mL | [3] | ||

| Rhizoctonia solani | MIC | 100 µg/mL | [3] | ||

| Vibrio anguillarum | MIC | 8 µg/mL | [3] | ||

| Vibrio parahaemolyticus | MIC | 16 µg/mL | [3] | ||

| Edwardsiella tarda | MIC | 16 µg/mL | [3] | ||

| Aeromonas hydrophilia | MIC | 16 µg/mL | [3] |

Antiviral Activity

Several marine-derived halogenated indoles have been identified as inhibitors of viral replication, showing promise for the development of new antiviral therapies.[12][13][14]

| Compound Name | Marine Source | Target Virus | Activity Metric | Value | Reference(s) |

| Tetrahydroaltersolanol C | Marine Fungus (Alternaria sp.) | Porcine Reproductive and Respiratory Syndrome Virus (PRRSV) | IC50 | 65 µM | [15] |

| Alterporriol Q | Marine Fungus (Alternaria sp.) | Porcine Reproductive and Respiratory Syndrome Virus (PRRSV) | IC50 | 39 µM | [15] |

| Sorbicatechol A | Marine Fungus (Penicillium chrysogenum) | Influenza A (H1N1) | IC50 | 85 µM | [15] |

| Sorbicatechol B | Marine Fungus (Penicillium chrysogenum) | Influenza A (H1N1) | IC50 | 113 µM | [15] |

| Cladosin C | Marine Fungus (Cladosporium sphaerospermum) | Influenza A (H1N1) | IC50 | 276 µM | [15] |

| Asteltoxin E | Marine Fungus (Aspergillus sp.) | Influenza A (H3N2) | IC50 | 6.2 ± 0.08 µM | [13] |

| Influenza A (H1N1) | IC50 | 3.5 ± 1.3 µM | [13] | ||

| Asteltoxin F | Marine Fungus (Aspergillus sp.) | Influenza A (H3N2) | IC50 | 8.9 ± 0.3 µM | [13] |

| Unnamed Indole-diterpenoids | Marine Fungus (Aspergillus sp.) | Herpes Simplex Virus-1 (HSV-1) | EC50 | 3.12 - 6.25 µM | [13] |

| Tetrahydroindole derivative | Synthetic | Hepatitis C Virus (HCV) gt 1b | EC50 | 12.4 µM | [14] |

| Hepatitis C Virus (HCV) gt 2a | EC50 | 8.7 µM | [14] |

Neuroprotective Effects

Neurodegenerative diseases pose a significant global health challenge. Marine halogenated indoles have emerged as potential neuroprotective agents, exhibiting activities such as the modulation of signaling pathways involved in neuronal survival and the inhibition of protein aggregation.

Quantitative data for neuroprotective effects of specific halogenated indoles is an emerging area of research, and more comprehensive data is needed for a detailed table.

Enzyme Inhibition

Halogenated indoles can act as potent and selective inhibitors of various enzymes, making them valuable tools for studying enzyme function and as starting points for drug design.

| Compound Name | Marine Source | Target Enzyme | Activity Metric | Value | Reference(s) |

| Dysinosin A | Sponge (Lamellodysidea chlorea) | Factor VIIa | Ki | 0.108 µM | [16] |

| Thrombin | Ki | 0.452 µM | [16] | ||

| Dysinosin B | Sponge (Lamellodysidea chlorea) | Factor VIIa | Ki | 0.090 µM | [16] |

| Thrombin | Ki | 0.170 µM | [16] | ||

| Dysinosin C | Sponge (Lamellodysidea chlorea) | Factor VIIa | Ki | 0.124 µM | [16] |

| Thrombin | Ki | 0.550 µM | [16] | ||

| Dysinosin D | Sponge (Lamellodysidea chlorea) | Factor VIIa | Ki | 1.320 µM | [16] |

| Thrombin | Ki | >5.1 µM | [16] | ||

| Phlorotannin 4 | Brown Alga (Ecklonia cava) | Acetylcholinesterase (AChE) | Ki | 4.5 µM | [17] |

| Butyrylcholinesterase (BuChE) | Ki | 2.1 µM | [17] | ||

| Phlorotannin 6 | Brown Alga (Ecklonia cava) | Butyrylcholinesterase (BuChE) | Ki | 3.7 µM | [17] |

| Phlorotannin 7 | Brown Alga (Ecklonia cava) | Acetylcholinesterase (AChE) | Ki | 26.6 µM | [17] |

| Phlorotannin 8 | Brown Alga (Ecklonia cava) | Acetylcholinesterase (AChE) | Ki | 34.6 µM | [17] |

| Phlorotannin 9 | Brown Alga (Ecklonia cava) | Butyrylcholinesterase (BuChE) | Ki | 31.2 µM | [17] |

| Phlorotannin 10 | Brown Alga (Ecklonia cava) | Acetylcholinesterase (AChE) | Ki | 5.4 µM | [17] |

| Hyrtioreticulin A | Sponge (Hyrtios reticulatus) | E1-Ubiquitin Intermediate Formation | IC50 | 0.75 µg/mL | [8] |

| Hyrtioreticulin B | Sponge (Hyrtios reticulatus) | E1-Ubiquitin Intermediate Formation | IC50 | 11 µg/mL | [8] |

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the evaluation of marine-derived halogenated indoles.

Anticancer Activity: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.[18][19]

Materials:

-

96-well flat-bottom microplates

-

Target cancer cell line

-

Complete cell culture medium (e.g., DMEM, RPMI-1640) supplemented with fetal bovine serum (FBS) and antibiotics

-

Phosphate-buffered saline (PBS)

-

MTT solution (5 mg/mL in PBS, filter-sterilized)

-

Solubilization solution (e.g., DMSO, or 0.01 M HCl in 10% SDS)

-

Test compounds (halogenated indoles) dissolved in a suitable solvent (e.g., DMSO)

-

Microplate reader

Procedure:

-

Cell Seeding:

-

Harvest cells from a sub-confluent culture using trypsin-EDTA.

-

Perform a cell count and dilute the cell suspension to the desired concentration in complete culture medium.

-

Seed 100 µL of the cell suspension into each well of a 96-well plate. The optimal cell density should be determined empirically for each cell line (typically 5,000-10,000 cells/well).

-

Incubate the plate at 37°C in a humidified 5% CO2 incubator for 24 hours to allow for cell attachment.

-

-

Compound Treatment:

-

Prepare serial dilutions of the test compounds in complete culture medium.

-

Remove the medium from the wells and add 100 µL of the medium containing the test compounds at various concentrations. Include a vehicle control (medium with the same concentration of solvent as the test compounds) and an untreated control (medium only).

-

Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).

-

-

MTT Addition and Incubation:

-

After the incubation period, add 10 µL of the 5 mg/mL MTT solution to each well.

-

Incubate the plate for 2-4 hours at 37°C in a CO2 incubator. During this time, metabolically active cells will reduce the yellow MTT to purple formazan crystals.

-

-

Formazan Solubilization:

-

Carefully remove the medium containing MTT from each well without disturbing the formazan crystals.

-

Add 100 µL of the solubilization solution (e.g., DMSO) to each well.

-

Mix thoroughly by gentle pipetting or by placing the plate on an orbital shaker for 10-15 minutes to ensure complete dissolution of the formazan crystals.

-

-

Absorbance Measurement:

-

Measure the absorbance of the solubilized formazan product using a microplate reader at a wavelength of 570 nm. A reference wavelength of 630 nm can be used to subtract background absorbance.

-

-

Data Analysis:

-

Calculate the percentage of cell viability using the following formula: % Cell Viability = (Absorbance of treated cells / Absorbance of control cells) * 100

-

Plot a dose-response curve of cell viability versus compound concentration to determine the IC50 value (the concentration of compound that inhibits cell growth by 50%).

-

Antimicrobial Activity: Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC)

The broth microdilution method is a widely used technique to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.

Materials:

-

96-well microtiter plates

-

Bacterial or fungal strain

-

Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)

-

Test compounds (halogenated indoles) dissolved in a suitable solvent (e.g., DMSO)

-

Positive control antibiotic/antifungal

-

Spectrophotometer or microplate reader

Procedure:

-

Preparation of Inoculum:

-

Culture the microbial strain overnight in the appropriate broth medium.

-

Dilute the culture to achieve a standardized inoculum density (e.g., 0.5 McFarland standard for bacteria, which corresponds to approximately 1-2 x 10^8 CFU/mL).

-

Further dilute the standardized inoculum in broth to the final desired concentration for the assay (typically 5 x 10^5 CFU/mL).

-

-

Preparation of Compound Dilutions:

-

In a 96-well plate, add 100 µL of broth to all wells except the first column.

-

Add 200 µL of the test compound at the highest desired concentration to the first well of a row.

-

Perform serial two-fold dilutions by transferring 100 µL from the first well to the second, mixing, and continuing this process across the row. Discard 100 µL from the last well.

-

-

Inoculation:

-

Add 100 µL of the prepared microbial inoculum to each well containing the compound dilutions.

-

Include a positive control (broth + inoculum, no compound) and a negative control (broth only).

-

-

Incubation:

-

Incubate the plate at the optimal temperature for the microbial strain (e.g., 37°C for most bacteria) for 18-24 hours.

-

-

Determination of MIC:

-

The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism. This can be assessed visually or by measuring the absorbance at 600 nm using a microplate reader.

-

Antiviral Activity: Plaque Reduction Assay

The plaque reduction assay is a standard method for quantifying the infectivity of a lytic virus and for determining the antiviral activity of a compound.[20][21]

Materials:

-

Confluent monolayer of host cells in multi-well plates

-

Virus stock of known titer

-

Cell culture medium

-

Test compounds (halogenated indoles)

-

Overlay medium (e.g., medium containing low-melting-point agarose or methylcellulose)

-

Staining solution (e.g., crystal violet in methanol/water)

Procedure:

-

Cell Preparation:

-

Seed host cells in multi-well plates and grow until a confluent monolayer is formed.

-

-

Compound and Virus Preparation:

-

Prepare serial dilutions of the test compound in cell culture medium.

-

Dilute the virus stock to a concentration that will produce a countable number of plaques (e.g., 50-100 plaque-forming units (PFU) per well).

-

Pre-incubate the diluted virus with the various concentrations of the test compound for a specific time (e.g., 1 hour at 37°C).

-

-

Infection:

-

Remove the growth medium from the cell monolayers.

-

Inoculate the cells with the virus-compound mixture.

-

Incubate for 1-2 hours to allow for viral adsorption.

-

-

Overlay and Incubation:

-

Remove the inoculum and gently wash the cell monolayer with PBS.

-

Add the overlay medium to each well. The overlay restricts the spread of the virus, leading to the formation of localized plaques.

-

Incubate the plates at the optimal temperature for virus replication until plaques are visible (typically 2-10 days).

-

-

Plaque Visualization and Counting:

-

Fix the cells (e.g., with formaldehyde).

-

Remove the overlay and stain the cell monolayer with a staining solution (e.g., crystal violet). The viable cells will be stained, while the areas of cell death (plaques) will remain clear.

-

Count the number of plaques in each well.

-

-

Data Analysis:

-

Calculate the percentage of plaque reduction for each compound concentration compared to the virus control (no compound).

-

Determine the EC50 value (the concentration of the compound that reduces the number of plaques by 50%).

-

Aryl Hydrocarbon Receptor (AhR) Activation: Ethoxyresorufin-O-deethylase (EROD) Assay

The EROD assay is a sensitive method to measure the catalytic activity of cytochrome P450 1A1 (CYP1A1), which is induced upon activation of the Aryl Hydrocarbon Receptor (AhR).[22][23]

Materials:

-

Hepa-1c1c7 or other suitable cell line

-

96-well black, clear-bottom plates

-

Cell culture medium

-

Test compounds (halogenated indoles)

-

7-Ethoxyresorufin (ER)

-

Dicumarol

-

NADPH

-

Resorufin standard

-

Fluorescence plate reader

Procedure:

-

Cell Seeding and Treatment:

-

Seed cells in a 96-well plate and allow them to attach overnight.

-

Treat the cells with various concentrations of the test compounds for a specific period (e.g., 24 hours) to induce CYP1A1 expression.

-

-

EROD Reaction:

-

After treatment, remove the medium and wash the cells with PBS.

-

Add a reaction mixture containing 7-ethoxyresorufin and dicumarol (to inhibit DT-diaphorase) to each well.

-

Initiate the reaction by adding NADPH.

-

-

Fluorescence Measurement:

-

Immediately measure the fluorescence of the product, resorufin, over time using a fluorescence plate reader (excitation ~530 nm, emission ~590 nm).

-

-

Data Analysis:

-

Generate a resorufin standard curve to quantify the amount of product formed.

-

Calculate the EROD activity as pmol of resorufin formed per minute per mg of protein.

-

Determine the EC50 value for AhR activation by the test compounds.

-

Signaling Pathways and Experimental Workflows

The biological effects of marine-derived halogenated indoles are often mediated through their interaction with specific cellular signaling pathways. Understanding these pathways is crucial for elucidating their mechanism of action and for rational drug design.

Aryl Hydrocarbon Receptor (AhR) Signaling Pathway

Several halogenated indoles have been identified as ligands for the Aryl Hydrocarbon Receptor (AhR), a ligand-activated transcription factor involved in xenobiotic metabolism, immune response, and cell cycle regulation.[22][23][24]

Caption: Aryl Hydrocarbon Receptor (AhR) Signaling Pathway.

Mitogen-Activated Protein Kinase (MAPK) Signaling Pathway

Indole alkaloids have been shown to modulate the MAPK signaling pathway, which is a key regulator of cell proliferation, differentiation, and apoptosis.[25] Dysregulation of this pathway is a hallmark of many cancers.

Caption: MAPK Signaling Pathway Modulation.

Experimental Workflow for Marine Natural Product Discovery

The discovery and development of marine-derived halogenated indoles follow a multi-step workflow, from sample collection to clinical trials.[26][27][28]

Caption: Marine Natural Product Discovery Workflow.

Conclusion and Future Perspectives

Marine-derived halogenated indoles represent a rich and diverse source of bioactive compounds with significant therapeutic potential. Their demonstrated efficacy in preclinical models for cancer, infectious diseases, and neurodegenerative disorders underscores their importance as lead compounds for drug discovery. The continued exploration of the marine environment, coupled with advances in isolation, structure elucidation, and synthetic methodologies, will undoubtedly lead to the discovery of new and even more potent halogenated indoles.

Future research should focus on several key areas:

-

Mechanism of Action Studies: A deeper understanding of the molecular targets and signaling pathways modulated by these compounds is essential for their rational design and development.

-

In Vivo Efficacy and Toxicity: More extensive in vivo studies are needed to validate the therapeutic potential and assess the safety profiles of promising candidates.

-

Sustainable Supply: The development of sustainable methods for the production of these compounds, such as chemical synthesis or biotechnological approaches, is crucial for their long-term viability as therapeutic agents.

-

Exploration of New Marine Environments: The vast majority of the marine biosphere remains unexplored, offering immense potential for the discovery of novel halogenated indoles with unique biological activities.

References

- 1. Plaque Reduction Neutralization Test (PRNT) Protocol - Creative Biolabs [neutab.creative-biolabs.com]

- 2. benchchem.com [benchchem.com]

- 3. mdpi.com [mdpi.com]

- 4. researchgate.net [researchgate.net]

- 5. mdpi.com [mdpi.com]

- 6. Anticancer Activity of Natural Compounds from Plant and Marine Environment - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Marine-Inspired Bis-indoles Possessing Antiproliferative Activity against Breast Cancer; Design, Synthesis, and Biological Evaluation | MDPI [mdpi.com]

- 8. mdpi.com [mdpi.com]

- 9. Multi‐Halogenated Indoles as Antimicrobial and Antivirulence Agents Against Drug‐Resistant Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. mdpi.com [mdpi.com]

- 12. Marine compounds and their antiviral activities - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Antiviral potential of natural products from marine microbes - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Indole – a promising pharmacophore in recent antiviral drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 15. mdpi.com [mdpi.com]

- 16. Marine Indole Alkaloids [mdpi.com]

- 17. e-nps.or.kr [e-nps.or.kr]

- 18. researchgate.net [researchgate.net]

- 19. researchhub.com [researchhub.com]

- 20. Viral Titering-Plaque Assay Protocol - Creative Biogene [creative-biogene.com]

- 21. youtube.com [youtube.com]

- 22. Research Portal [ourarchive.otago.ac.nz]

- 23. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 24. researchgate.net [researchgate.net]

- 25. Research Progress of Indole Alkaloids: Targeting MAP Kinase Signaling Pathways in Cancer Treatment - PMC [pmc.ncbi.nlm.nih.gov]

- 26. mdpi.com [mdpi.com]

- 27. researchgate.net [researchgate.net]

- 28. New Drug Discovery Technique May Unlock Trove of Marine Compounds | Scripps Institution of Oceanography [scripps.ucsd.edu]

The Pivotal Role of Methoxy-Activated Indoles in Modern Medicinal Chemistry: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The indole scaffold is a cornerstone in medicinal chemistry, forming the structural basis of numerous natural products and synthetic drugs.[1][2][3] The introduction of a methoxy (-OCH₃) group to this privileged structure significantly modulates its electronic properties, enhancing its chemical reactivity and profoundly influencing its biological activity.[4][5] This electron-donating group increases the nucleophilicity of the indole ring, facilitating a variety of chemical transformations and enabling specific, high-affinity interactions with a diverse range of biological targets. This technical guide provides an in-depth exploration of the synthesis, mechanisms of action, and therapeutic applications of methoxy-activated indoles, complete with quantitative data, detailed experimental protocols, and process visualizations.

Synthesis of Methoxy-Activated Indoles

The construction of the methoxy-indole core can be achieved through several classic and modern synthetic methodologies. The choice of method often depends on the desired substitution pattern and the availability of starting materials.

Key Synthetic Strategies

-

Fischer Indole Synthesis : This is one of the oldest and most versatile methods for indole synthesis.[5] It involves the acid-catalyzed reaction of a methoxy-substituted phenylhydrazine with an aldehyde or ketone, followed by a[6][6]-sigmatropic rearrangement and cyclization.[7]

-

Bischler-Möhlau Indole Synthesis : This method produces 2-arylindoles by reacting an α-bromo-acetophenone with an excess of a methoxy-substituted aniline.[3][8] The reaction proceeds via an α-arylamino-ketone intermediate which then cyclizes under harsh heating conditions, although milder, microwave-assisted protocols have been developed.[3][8][9]

-

Ullmann Condensation : This copper-catalyzed cross-coupling reaction is a common method for synthesizing methoxyindoles from halo-indoles. For instance, 5-methoxyindole can be efficiently prepared by reacting 5-bromoindole with sodium methoxide in the presence of a copper catalyst system.

Below is a logical diagram illustrating the general mechanism of the Bischler-Möhlau synthesis.

Detailed Experimental Protocol: Microwave-Assisted Bischler-Möhlau Synthesis

This protocol describes a one-pot, solvent-free synthesis of 2-arylindoles using microwave irradiation, which significantly reduces reaction times compared to traditional heating.[9]

Reactants and Reagents:

-

Methoxy-substituted aniline (e.g., p-anisidine)

-

Substituted phenacyl bromide (e.g., 2-bromo-1-phenylethan-1-one)

-

Dimethylformamide (DMF)

Procedure:

-

Reactant Preparation: In an open microwave-safe vessel, thoroughly mix the substituted aniline (2.0 mmol) and the phenacyl bromide (1.0 mmol).

-

Initial Reaction: Stir the mixture at room temperature for approximately 3 hours to allow for the initial formation of the α-arylamino-ketone intermediate.

-

Microwave Irradiation: Add 3 drops of DMF to the mixture. Place the vessel in a microwave reactor. Irradiate the mixture at 600 W for 1-2 minutes. Monitor the reaction progress via Thin Layer Chromatography (TLC).

-

Work-up and Purification: After the reaction is complete, allow the vessel to cool to room temperature. Dissolve the crude product in a suitable organic solvent (e.g., ethyl acetate). Wash the organic layer with water and brine. Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purification: Purify the resulting residue by flash column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate gradient) to yield the pure 2-aryl-methoxyindole.

Mechanisms of Action of Methoxy-Activated Indoles

Methoxyindole derivatives exert their biological effects by modulating a variety of key cellular targets and signaling pathways. Their enhanced electron density often facilitates crucial binding interactions within enzyme active sites or receptor pockets.

Inhibition of Tubulin Polymerization

A prominent mechanism for the anticancer activity of many methoxy-substituted indoles is the disruption of microtubule dynamics.[10][11] These compounds often bind to the colchicine-binding site on β-tubulin, inhibiting its polymerization into microtubules. This leads to the disassembly of the mitotic spindle, causing cell cycle arrest in the G2/M phase and subsequent apoptosis in rapidly dividing cancer cells.[4][10][12]

Modulation of Kinase Signaling Pathways: PI3K/Akt/mTOR

The PI3K/Akt/mTOR signaling pathway is a critical regulator of cell growth, proliferation, and survival, and its dysregulation is a hallmark of many cancers.[13] Several methoxyindole derivatives have been identified as potent inhibitors of this pathway.[13][14][15] They can act as ATP-competitive inhibitors, targeting the kinase domains of key proteins like PI3K and mTOR, thereby blocking the downstream signaling cascade that promotes cancer cell survival and proliferation.[13][16]

The diagram below illustrates the inhibition of the PI3K/Akt/mTOR pathway by methoxy-activated indole derivatives.

Therapeutic Applications and Quantitative Data

Methoxy-activated indoles have demonstrated a broad spectrum of pharmacological activities, making them valuable scaffolds in drug discovery for various therapeutic areas.

Anticancer Activity

This is one of the most extensively studied applications. The methoxy group is a crucial substituent for potent cytotoxic and antiproliferative activities.

| Compound Class/Example | Cancer Cell Line | Activity (IC₅₀) | Mechanism of Action |